molecular formula C16H20N2O2 B11846904 Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate

Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B11846904
M. Wt: 272.34 g/mol
InChI Key: FAMYMHJRQZAJDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Mechanism of Action

The mechanism of action of ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. Quinolines are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division . The compound may also interact with cellular membranes, disrupting their integrity and function .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 4-(methylamino)-8-propan-2-ylquinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-5-20-16(19)13-9-18-15-11(10(2)3)7-6-8-12(15)14(13)17-4/h6-10H,5H2,1-4H3,(H,17,18)

InChI Key

FAMYMHJRQZAJDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2C(C)C

Origin of Product

United States

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